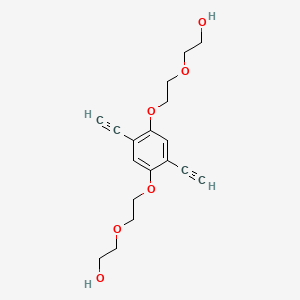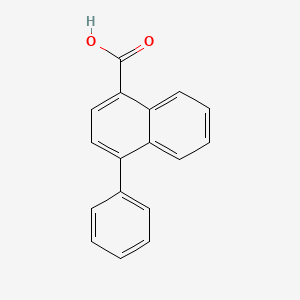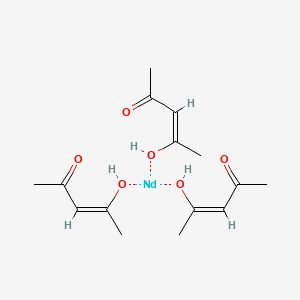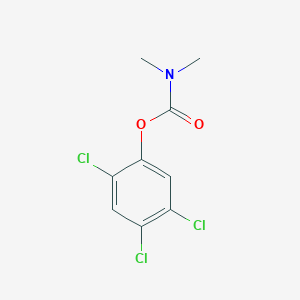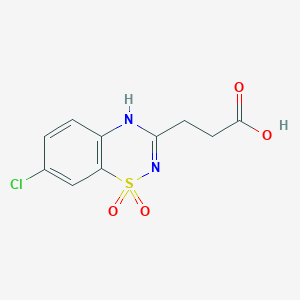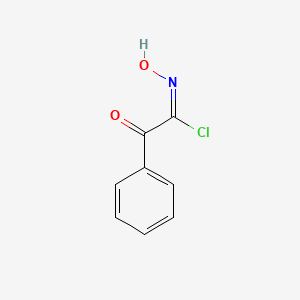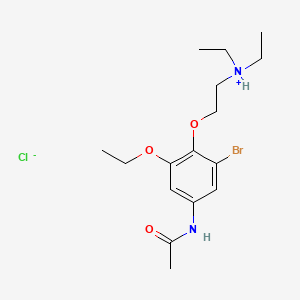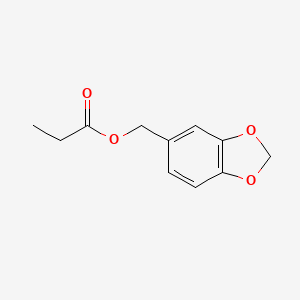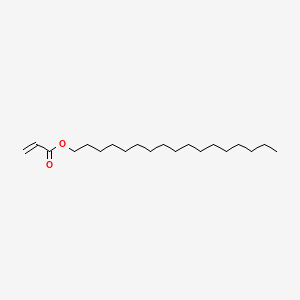
Heptadecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl acrylate is an ester of acrylic acid, characterized by its long hydrophobic chain. It is a clear, colorless liquid with a molecular formula of C20H38O2 and a molar mass of 310.5 g/mol . This compound is primarily used in the synthesis of polymers and as a feedstock for various chemical syntheses .
Métodos De Preparación
Heptadecyl acrylate can be synthesized through the esterification of acrylic acid with heptadecanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion . Industrial production methods often involve the use of gas chromatography to ensure a high purity of the final product, with a minimum assay of 94% .
Análisis De Reacciones Químicas
Heptadecyl acrylate undergoes several types of chemical reactions, including:
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and vinyl acetate.
Substitution Reactions: Common reagents used in these reactions include methacrylic acid and its salts, amides, and esters.
The major products formed from these reactions are typically polymers with enhanced properties such as hydrophobicity, chemical resistance, and flexibility .
Aplicaciones Científicas De Investigación
Heptadecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Its hydrophobic properties make it useful in the development of biomaterials.
Medicine: It is used in the formulation of drug delivery systems due to its ability to form stable polymers.
Industry: Applied in the production of high-temperature and fuel-efficient lubricants.
Mecanismo De Acción
The mechanism by which heptadecyl acrylate exerts its effects is primarily through its ability to undergo polymerization and addition reactions. Its long hydrophobic chain allows it to impart properties such as low shrinkage, chemical resistance, and flexibility to the polymers it forms . The molecular targets and pathways involved include the vinyl group, which is susceptible to polymerization, and the carbonyl group, which carries various functionalities .
Comparación Con Compuestos Similares
Heptadecyl acrylate is unique due to its long hydrophobic chain and high reactivity. Similar compounds include:
2-Ethylhexyl acrylate: Known for its use in the production of flexible and tough polymers.
Ethyl acrylate: Commonly used in the production of polymers with good impact toughness.
Methyl acrylate: Used for its transparency and elasticity in polymer synthesis.
These compounds share similar properties but differ in their specific applications and the properties they impart to the polymers they form.
Propiedades
Número CAS |
28343-58-0 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
heptadecyl prop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3 |
Clave InChI |
KVILQFSLJDTWPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


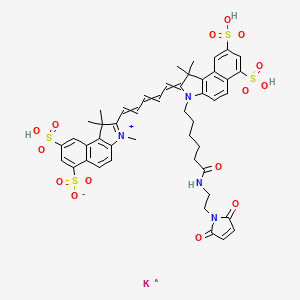

![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
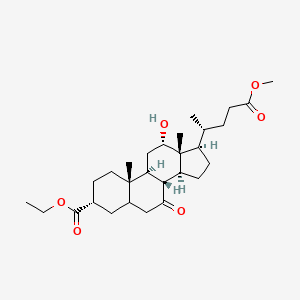
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

